molecular formula C11H7N3O3 B11879626 [(5-Nitroquinolin-8-yl)oxy]acetonitrile CAS No. 88757-90-8

[(5-Nitroquinolin-8-yl)oxy]acetonitrile

Cat. No.: B11879626
CAS No.: 88757-90-8
M. Wt: 229.19 g/mol
InChI Key: LGHNMMOCWYOKFR-UHFFFAOYSA-N
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Description

2-((5-Nitroquinolin-8-yl)oxy)acetonitrile is a chemical compound with the molecular formula C11H7N3O3 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Nitroquinolin-8-yl)oxy)acetonitrile typically involves the reaction of 5-nitroquinoline with chloroacetonitrile in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for 2-((5-Nitroquinolin-8-yl)oxy)acetonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-((5-Nitroquinolin-8-yl)oxy)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides, esters, or other derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products Formed

The major products formed from these reactions include aminoquinoline derivatives, quinoline carboxylic acids, and various substituted quinoline compounds .

Scientific Research Applications

2-((5-Nitroquinolin-8-yl)oxy)acetonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((5-Nitroquinolin-8-yl)oxy)acetonitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-Nitroquinolin-8-yl)oxy)acetic acid
  • 5-Nitroquinoline
  • 8-Hydroxyquinoline

Uniqueness

2-((5-Nitroquinolin-8-yl)oxy)acetonitrile is unique due to its specific structural features, such as the presence of both a nitro group and a nitrile group. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Properties

CAS No.

88757-90-8

Molecular Formula

C11H7N3O3

Molecular Weight

229.19 g/mol

IUPAC Name

2-(5-nitroquinolin-8-yl)oxyacetonitrile

InChI

InChI=1S/C11H7N3O3/c12-5-7-17-10-4-3-9(14(15)16)8-2-1-6-13-11(8)10/h1-4,6H,7H2

InChI Key

LGHNMMOCWYOKFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)OCC#N)[N+](=O)[O-]

Origin of Product

United States

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